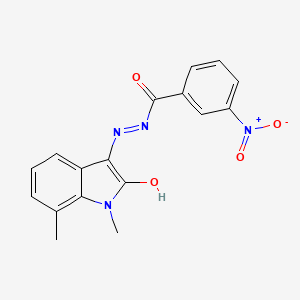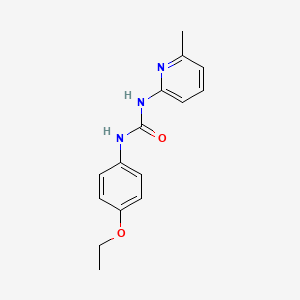![molecular formula C17H20ClNO4S B5685356 methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)
methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate, also known as J147, is a synthetic compound that has shown potential as a therapeutic agent for the treatment of Alzheimer's disease. The compound was first synthesized in 2011 by a team of researchers at the Salk Institute for Biological Studies in La Jolla, California. Since then, it has been the subject of numerous scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The exact mechanism of action of methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate is not fully understood, but it is believed to work by targeting multiple pathways that are involved in the development and progression of Alzheimer's disease. One of these pathways is the production of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate has been shown to reduce the production of beta-amyloid, which may help to slow the progression of the disease. Another pathway that methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate targets is the production of reactive oxygen species (ROS), which can damage neurons and contribute to the development of Alzheimer's disease. methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate has been shown to reduce the production of ROS, which may help to protect neurons from damage.
Biochemical and Physiological Effects
methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate has been shown to have a number of biochemical and physiological effects, including the reduction of beta-amyloid and tau proteins in the brain, the increase of BDNF production, and the reduction of ROS production. It has also been shown to improve memory and cognition in aged rats, and to protect neurons from damage.
実験室実験の利点と制限
One of the advantages of methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate for lab experiments is that it has been shown to be effective in animal models of Alzheimer's disease, which makes it a promising candidate for further study. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are a number of future directions for research on methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate, including further studies on its mechanism of action, and its potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Other future directions include the development of more potent derivatives of methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate, and the investigation of its potential as a treatment for other conditions, such as depression and anxiety.
In conclusion, methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate is a synthetic compound that has shown potential as a therapeutic agent for the treatment of Alzheimer's disease. It has been the subject of numerous scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. While there are still many unanswered questions about methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate, it represents a promising area of research for the development of new treatments for Alzheimer's disease and other neurodegenerative conditions.
合成法
The synthesis of methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate involves a multi-step process that begins with the reaction of 2,4-dimethyl-3-oxopentanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7-chloro-3,5-dimethyl-1-benzofuran-2-carboxylic acid to form the intermediate, which is then reacted with L-methionine methyl ester hydrochloride to form methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate.
科学的研究の応用
Methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for the treatment of Alzheimer's disease. One study published in the journal Aging in 2013 found that methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate improved memory and cognition in aged rats, and also reduced levels of beta-amyloid and tau proteins in the brain, which are associated with Alzheimer's disease. Another study published in the journal Neuropharmacology in 2015 found that methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate increased the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
特性
IUPAC Name |
methyl 2-[(7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-9-7-11-10(2)14(23-15(11)12(18)8-9)16(20)19-13(5-6-24-4)17(21)22-3/h7-8,13H,5-6H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJBDDOOWVVEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NC(CCSC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-4-methylsulfanylbutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)



![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)
